Sodium;6-bromo-4-methoxyquinoline-3-carboxylate
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Overview
Description
Sodium;6-bromo-4-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO3Na It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-bromo-4-methoxyquinoline-3-carboxylate typically involves the bromination of 4-methoxyquinoline followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;6-bromo-4-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methoxyquinoline-3-carboxylate.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
Sodium;6-bromo-4-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;6-bromo-4-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methoxyquinoline: A closely related compound with similar chemical properties.
4-Chloro-6-methoxyquinoline: Another derivative of quinoline with a chlorine atom instead of bromine.
4-Hydroxy-6-methoxyquinoline: A hydroxyl derivative of quinoline.
Uniqueness
Sodium;6-bromo-4-methoxyquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and carboxylate group make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
sodium;6-bromo-4-methoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3.Na/c1-16-10-7-4-6(12)2-3-9(7)13-5-8(10)11(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAAOWGQYPKEKY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1C(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrNNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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